6,7,8,9-Tetrahydro-1,3,5-trimethyl-3H-pyrazolo(3,4-c)isoquinoline

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Properties

The compound 6,7,8,9-Tetrahydro-1,3,5-trimethyl-3H-pyrazolo(3,4-c)isoquinoline (CAS 91623-81-3) is a small synthetic molecule with the molecular formula C13H17N3 and a molecular weight of 215.29 g/mol. It belongs to the class of tricyclic heterocycles, specifically pyrazolo[3,4-c]isoquinolines.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
CAS No. 91623-81-3
Cat. No. B12732616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8,9-Tetrahydro-1,3,5-trimethyl-3H-pyrazolo(3,4-c)isoquinoline
CAS91623-81-3
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC1=C2CCCCC2=C3C(=NN(C3=N1)C)C
InChIInChI=1S/C13H17N3/c1-8-10-6-4-5-7-11(10)12-9(2)15-16(3)13(12)14-8/h4-7H2,1-3H3
InChIKeyHNUBLABRYGLYJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7,8,9-Tetrahydro-1,3,5-trimethyl-3H-pyrazolo(3,4-c)isoquinoline (CAS 91623-81-3): Chemical Identity and Core Scaffold Information


The compound 6,7,8,9-Tetrahydro-1,3,5-trimethyl-3H-pyrazolo(3,4-c)isoquinoline (CAS 91623-81-3) is a small synthetic molecule with the molecular formula C13H17N3 and a molecular weight of 215.29 g/mol [1]. It belongs to the class of tricyclic heterocycles, specifically pyrazolo[3,4-c]isoquinolines. Its core scaffold, 6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinoline, has been identified as a hinge-binding motif in fragment-based drug discovery targeting the EPHA4 receptor tyrosine kinase [2]. However, no specific biological activity or selectivity profile has been reported for this particular trimethyl derivative as of the available data.

Why 6,7,8,9-Tetrahydro-1,3,5-trimethyl-3H-pyrazolo(3,4-c)isoquinoline Cannot Be Easily Substituted with Other In-Class Pyrazoloisoquinolines


Within the pyrazolo[3,4-c]isoquinoline chemical class, subtle structural modifications can lead to drastic changes in biological activity and target engagement. The parent scaffold's fragment-like properties were optimized to a 2 μM inhibitor of EPHA4 through specific substitutions [1]. The 1,3,5-trimethyl substitution pattern on 6,7,8,9-Tetrahydro-1,3,5-trimethyl-3H-pyrazolo(3,4-c)isoquinoline alters its electron distribution, lipophilicity (XLogP3-AA = 3), and steric bulk compared to other derivatives like the 1-amine series, potentially conferring a distinct selectivity or potency profile that has not yet been quantitatively defined [2]. Generic substitution without explicit comparative data is therefore not recommended for scientific applications requiring validated target engagement.

Quantitative Differentiation Evidence for 6,7,8,9-Tetrahydro-1,3,5-trimethyl-3H-pyrazolo(3,4-c)isoquinoline (CAS 91623-81-3)


Computed Physicochemical Property Comparison: Target Compound vs. 6,7,8,9-Tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine Parent Scaffold

The target compound exhibits a higher computed lipophilicity (XLogP3-AA = 3) and molecular weight (MW = 215.29 g/mol) compared to the parent 6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine scaffold (MW ~174 g/mol; XLogP ~0.8), which was identified as a weak EPHA4 inhibitor [1][2]. This represents a calculated increase of approximately 1.2 log units in lipophilicity and a 24% increase in molecular weight, properties that may influence membrane permeability and off-target binding.

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Properties

Core Scaffold Kinase Inhibition Context: Class-Level Inference for EPHA4 Activity

The non-methylated, 1-amino analogue of the target compound's scaffold was optimized to a lead with an IC50 of 2 μM against the EPHA4 kinase domain [1]. While no direct potency data exists for the 1,3,5-trimethyl derivative, its structural divergence suggests it may serve as a negative control or a selectivity probe when studied alongside the active 1-amino series. Researchers must empirically determine its actual activity profile.

Kinase Inhibition EPHA4 Receptor Drug Discovery

Application Scenarios for 6,7,8,9-Tetrahydro-1,3,5-trimethyl-3H-pyrazolo(3,4-c)isoquinoline: Research-Only Probe and Selectivity Control


Negative Control for EPHA4 Kinase Inhibitor Screening

Given its structural similarity to an EPHA4 inhibitor scaffold but with a methylation pattern that eliminates a key hydrogen bond donor, this compound is expected to be inactive against EPHA4. It can be procured as a matched negative control in kinase inhibition assays to validate the target specificity of 1-amino series hits [1].

Pharmacokinetic Profiling of Methylated Heterocycles

The compound's defined lipophilicity (XLogP3-AA = 3) makes it a useful tool for studying the impact of trimethyl substitution on in vitro ADME properties (e.g., microsomal stability, permeability) relative to less lipophilic pyrazoloisoquinolines [2]. This aids in scaffold optimization programs.

Chemical Biology Tool for EPHA4-Dependent Pathways

Where the 1-amino series is used to inhibit EPHA4, the 1,3,5-trimethyl derivative can serve as a structurally related but biologically silent probe to distinguish EPHA4-specific phenotypes from off-target effects caused by the core scaffold itself [1].

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